molecular formula C12H16O3 B181014 3-(3-methylbutoxy)benzoic Acid CAS No. 128161-60-4

3-(3-methylbutoxy)benzoic Acid

Cat. No.: B181014
CAS No.: 128161-60-4
M. Wt: 208.25 g/mol
InChI Key: HOCWIVDRDZHCRS-UHFFFAOYSA-N
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Description

3-(3-methylbutoxy)benzoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. . It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid.

Mechanism of Action

Target of Action

This compound is structurally similar to benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

The mode of action of 3-(3-methylbutoxy)benzoic Acid is not fully understood at this time. As a derivative of benzoic acid, it may share some of its properties. Benzoic acid is known to inhibit the growth of fungi and some bacteria by disrupting their internal pH balance . .

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It’s also involved in the β-oxidative pathway . .

Pharmacokinetics

The molecular weight of this compound is 208.25364 , which may influence its absorption and distribution

Result of Action

Given its structural similarity to benzoic acid, it may have antimicrobial properties . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of this compound. For example, benzoic acid’s antimicrobial activity is known to be more effective at lower pH levels . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutoxy)benzoic acid typically involves the etherification of benzoic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with 3-methylbutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutoxy)benzoic acid undergoes various chemical reactions, including:

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and an alcohol.

    Reduction: Commonly uses lithium aluminum hydride or sodium borohydride as reducing agents.

    Substitution: Requires electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Esterification: Forms esters of this compound.

    Reduction: Produces 3-(3-methylbutoxy)benzyl alcohol.

    Substitution: Results in substituted derivatives of this compound.

Scientific Research Applications

3-(3-methylbutoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the cosmetic industry as a UV filter in sunscreens and other skincare products

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylbutoxy)benzoic acid
  • 3-Methoxy-4-(3-methylbutoxy)benzoic acid
  • 2-Ethylhexyl p-methoxycinnamate

Uniqueness

3-(3-methylbutoxy)benzoic acid is unique due to its specific structure, which provides effective UV absorption properties. Compared to similar compounds, it offers a balance of stability, efficacy, and safety, making it a preferred choice in cosmetic formulations .

Properties

IUPAC Name

3-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWIVDRDZHCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406531
Record name 3-(3-methylbutoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128161-60-4
Record name 3-(3-methylbutoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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